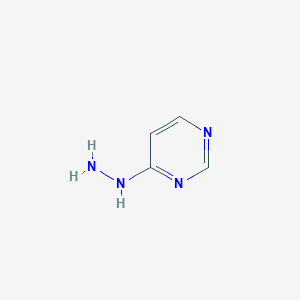

4-Hydrazinylpyrimidine

Description

Properties

IUPAC Name |

pyrimidin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEQDFYXVYQLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22930-71-8 | |

| Record name | 4-HYDRAZINOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydrazinylpyrimidine chemical properties and structure

An In-Depth Technical Guide to 4-Hydrazinylpyrimidine: Properties, Structure, and Synthetic Utility

Abstract

4-Hydrazinylpyrimidine is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and organic synthesis. Its structure, characterized by a reactive hydrazine moiety attached to a pyrimidine core, allows for the construction of diverse molecular architectures, particularly those with significant pharmacological potential. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of 4-Hydrazinylpyrimidine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work. Detailed protocols, data summaries, and mechanistic insights are provided to facilitate its practical application.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental N-heterocycle found in numerous biologically crucial molecules, including nucleic acid bases (cytosine, thymine, and uracil), vitamins (thiamine), and a wide array of therapeutic agents. The functionalization of this core structure is a cornerstone of drug discovery, enabling the modulation of physicochemical properties and biological activity. The introduction of a hydrazine group at the 4-position of the pyrimidine ring yields 4-Hydrazinylpyrimidine, a highly reactive and synthetically valuable intermediate. The hydrazine moiety is a potent nucleophile and a precursor to the hydrazone linkage, which is prevalent in many bioactive compounds due to its hydrogen bonding capabilities and structural flexibility.[1] This guide delves into the core characteristics of this important molecule.

Physicochemical and Structural Properties

The physical and chemical properties of 4-Hydrazinylpyrimidine are essential for its handling, storage, and application in synthesis. Key data, largely computed from publicly available databases, are summarized below.[2]

Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄ | PubChem[2] |

| Molecular Weight | 110.12 g/mol | PubChem[2] |

| CAS Number | 22930-71-8 | PubChem[2] |

| Topological Polar Surface Area | 63.8 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| XLogP3-AA (LogP) | -0.2 | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

Molecular Structure and Tautomerism

A critical feature of 4-Hydrazinylpyrimidine is its existence in a tautomeric equilibrium. The two primary forms are the aromatic hydrazinyl form and the non-aromatic hydrazono tautomer.[2][3] The equilibrium can be influenced by factors such as the solvent, pH, and temperature. The hydrazinyl form is generally considered the more stable tautomer due to the preservation of aromaticity in the pyrimidine ring.

-

4-Hydrazinylpyrimidine (Aromatic form): The hydrazine group (-NHNH₂) is a substituent on the aromatic pyrimidine ring.

-

(Z)-4-hydrazono-1,4-dihydropyrimidine (Non-aromatic form): This form features a hydrazone C=N double bond, with one of the ring nitrogens being protonated, thus breaking the ring's aromaticity.[2]

Caption: Tautomeric equilibrium of 4-Hydrazinylpyrimidine.

Synthesis of 4-Hydrazinylpyrimidine

The most common and direct method for synthesizing hydrazinyl-substituted heterocycles is through the nucleophilic aromatic substitution of a suitable halo-derivative with hydrazine.[4][5] In the case of 4-Hydrazinylpyrimidine, the precursor of choice is 4-chloropyrimidine. The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms.

Experimental Protocol: Synthesis from 4-Chloropyrimidine

This protocol describes a standard laboratory procedure for the synthesis of 4-Hydrazinylpyrimidine.

Causality: The choice of an alcohol like methanol or ethanol as a solvent is crucial as it readily dissolves the starting materials and does not react with hydrazine under these conditions. The reaction is typically performed at room temperature to moderate heat to avoid side reactions. Hydrazine hydrate is used in excess to ensure complete conversion of the chloropyrimidine and to act as a base to neutralize the HCl byproduct.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-chloropyrimidine (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O, ~2.0-3.0 eq) dropwise at room temperature. The addition may be slightly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Workup and Isolation: Upon completion, cool the mixture in an ice bath. The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove excess hydrazine hydrate and any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Dry the final product under vacuum.

Caption: Workflow for the synthesis of 4-Hydrazinylpyrimidine.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Hydrazinylpyrimidine stems primarily from the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a strong nucleophile and readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry and drug discovery, allowing for the rapid generation of large libraries of compounds for biological screening.[1][6]

Formation of Pyrimidine-Hydrazones

The reaction with a carbonyl compound (e.g., a substituted benzaldehyde) typically proceeds under mild acidic catalysis and generates the corresponding N-(pyrimidin-4-yl)hydrazone. This linkage is a key structural motif in many pharmacologically active molecules.

Applications in Anticancer Drug Design

Recent research has highlighted the potential of pyrimidine-hydrazone derivatives as potent anticancer agents.[1][7] The rationale behind this approach is molecular hybridization, where two or more pharmacophores are combined to create a new molecule with enhanced affinity, selectivity, or efficacy. For example, derivatives of[2][4][8]triazolo[4,5-d]pyrimidine containing a hydrazone fragment have shown significant antiproliferative activity against various cancer cell lines, including prostate cancer (PC3).[7] Some of these compounds have been found to inhibit key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of EGFR signaling by pyrimidine-hydrazone derivatives.

Spectral Characterization

Structural elucidation and purity assessment of 4-Hydrazinylpyrimidine rely on standard spectroscopic techniques.[9][10] While specific spectra are best obtained experimentally, the expected features can be predicted.

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyrimidine ring (typically in the δ 7.0-8.5 ppm range). The protons of the hydrazine group (-NH and -NH₂) will appear as broad singlets that are exchangeable with D₂O. Their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (typically δ 140-160 ppm). The carbon atom attached to the hydrazine group (C4) will be significantly influenced by the nitrogen atoms.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine group (around 3200-3400 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (around 1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[10]

-

Mass Spectrometry (MS): Electron Impact (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 110). Fragmentation patterns would likely involve the loss of nitrogen-containing fragments (e.g., N₂, NH₃).[10]

Safety and Handling

4-Hydrazinylpyrimidine is classified as a hazardous substance and must be handled with appropriate precautions.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydrazinylpyrimidine is a compound of significant interest due to its accessible synthesis and versatile reactivity. Its ability to serve as a scaffold for creating diverse hydrazone derivatives has positioned it as a valuable tool in drug discovery, particularly in the development of novel anticancer agents. A thorough understanding of its properties, tautomeric nature, and safe handling is essential for any researcher aiming to utilize this potent synthetic intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12228554, 4-Hydrazinopyrimidine. Retrieved from [Link]

-

PrepChem (2023). Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22320258, 4-Hydrazinylpyridine hydrochloride. Retrieved from [Link]

-

Thunus, L., Lapiere, C. L., & Ghys, A. (1979). [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)]. Annales Pharmaceutiques Francaises, 37(9-10), 451–460. Retrieved from [Link]

-

Al-Issa, S. A. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(21), 5190. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19916050, 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride. Retrieved from [Link]

-

ResearchGate (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135482525, 4-Hydroxy-6-hydrazinylpyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine. Retrieved from [Link]

-

ResearchGate (2016). How to prepare 4-hydrazino pyridine? Retrieved from [Link]

-

Chemsrc (2025). 4-Hydrazinopyridine | CAS#:27256-91-3. Retrieved from [Link]

-

Gomes, P., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7173. Retrieved from [Link]

- Google Patents (1974). US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.

-

ResearchGate. Possible tautomeric structures of compound 4. Retrieved from [Link]

-

National Center for Biotechnology Information (2017). Spectral Information in PubChem. Retrieved from [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Mali, R. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4981. Retrieved from [Link]

-

Zhao, W., et al. (2021). Novel[2][4][8]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic & Medicinal Chemistry Letters, 32, 127715. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 396-407. Retrieved from [Link]

-

ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24799449, 4-(1-Methylpyridin-1-ium-3-yl)phenol iodide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Substance Record for SID 434764831, Fucoxanthin, analytical standard. Retrieved from [Link]

Sources

- 1. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydrazinopyrimidine | C4H6N4 | CID 12228554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

Synthesis of 4-Hydrazinylpyrimidine from chloropyrimidine

An In-depth Technical Guide to the Synthesis of 4-Hydrazinylpyrimidine from 4-Chloropyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydrazinylpyrimidine, a critical building block in contemporary drug discovery and medicinal chemistry. The synthesis is achieved through the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with hydrazine hydrate. This document delves into the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, emphasizes critical safety protocols for handling hazardous reagents, and discusses the significance of the pyrimidine scaffold in modern therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical knowledge required for the successful and safe execution of this synthesis.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. As a fundamental component of DNA and RNA, its derivatives are often designed as antimetabolites or enzyme inhibitors.[1][2] The versatility of the pyrimidine core allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2]

4-Hydrazinylpyrimidine, in particular, serves as a valuable intermediate. The hydrazinyl group is a potent nucleophile and a versatile functional handle, enabling the construction of more complex heterocyclic systems such as pyrazoles, triazoles, and hydrazones.[3][4] These subsequent modifications are instrumental in developing novel drug candidates that target a range of biological pathways.[4][5] The synthesis from 4-chloropyrimidine is a common and efficient route to access this key intermediate.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-chloropyrimidine to 4-hydrazinylpyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic rings bearing a good leaving group.

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to attack by nucleophiles. The chlorine atom at the C4 position is a suitable leaving group. The reactivity of the C4 position is significantly greater than that of the C2 position.[6] This enhanced reactivity is attributed to the superior stabilization of the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction.

When the nucleophile (hydrazine) attacks the C4 position, the negative charge in the resulting intermediate can be delocalized onto both ring nitrogen atoms through resonance. This extensive delocalization provides substantial stabilization, lowering the activation energy for the reaction compared to an attack at the C2 position, where the charge is delocalized over only one nitrogen atom.[6][7]

The reaction is a two-step, addition-elimination process:

-

Addition: The nucleophilic hydrazine attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex).

-

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product, 4-hydrazinylpyrimidine.

Experimental Protocol

This protocol provides a reliable method for the synthesis of 4-hydrazinylpyrimidine in a laboratory setting. It is designed to be a self-validating system, with clear steps for reaction, isolation, and purification.

Materials and Equipment

-

Reagents:

-

4-Chloropyrimidine

-

Hydrazine hydrate (55-80% solution in water)[8]

-

Methanol or Ethanol

-

Deionized Water (chilled)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE) as detailed in the Safety section

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a certified chemical fume hood, charge a round-bottom flask with 4-chloropyrimidine and the chosen alcohol solvent (e.g., methanol or ethanol).[8][9] Begin stirring to dissolve the starting material.

-

Initial Cooling: Cool the stirred solution to 0–5 °C using an ice bath. This is a critical step to control the initial exotherm of the reaction upon addition of the nucleophile.[9]

-

Nucleophile Addition: Add hydrazine hydrate dropwise to the cold reaction mixture via a dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often observed as the product is typically less soluble in the reaction medium.

-

Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[8][9]

-

Washing and Purification: Wash the filter cake sequentially with chilled water and a small amount of cold alcohol to remove any unreacted starting materials and hydrazine salts.[9]

-

Drying: Air-dry the purified solid on the filter for a period, then transfer to a vacuum oven for complete drying at a low temperature (e.g., 40-50 °C) to yield 4-hydrazinylpyrimidine.

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-hydrazinylpyrimidine.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis. Yields and reaction times may vary based on the scale and specific conditions used.

| Parameter | Value/Condition | Rationale |

| Substrate | 4-Chloropyrimidine | Electron-deficient aromatic halide. |

| Nucleophile | Hydrazine Hydrate (1.2-2.0 equiv) | Strong nucleophile for the SNAr reaction.[9] |

| Solvent | Methanol or Ethanol | Good solubility for the substrate; product often precipitates.[8] |

| Temperature | 0-5 °C (initial), then Room Temp | Controls initial exotherm, then allows reaction to proceed.[9] |

| Reaction Time | 1 - 2 hours | Typically sufficient for high conversion.[8][9] |

| Workup | Filtration and Washing | Simple and effective for isolating the solid product. |

| Typical Yield | >80% | The reaction is generally efficient.[9] |

Critical Safety Considerations: Handling Hydrazine Hydrate

Trustworthiness in chemical synthesis begins with safety. Hydrazine and its hydrate are classified as Particularly Hazardous Substances (PHS) and must be handled with extreme caution.[10]

-

Acute Toxicity & Corrosivity: Hydrazine hydrate is acutely toxic if inhaled, swallowed, or in contact with skin.[10] It is corrosive and can cause severe skin and eye burns.[11][12]

-

Carcinogenicity: Hydrazine is a suspected human carcinogen.[10][13] All exposure must be minimized.

-

Flammability: It is a combustible liquid.[11] Keep away from heat, sparks, and open flames.[14]

Mandatory Safety Protocols

-

Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood to prevent inhalation of vapors.[10]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, well-ventilated, designated area for corrosives, away from incompatible materials and ignition sources.[11][14] The container must be kept tightly closed.[12]

-

Spill & Waste: Do not attempt to clean up a large spill yourself. Evacuate the area and follow institutional emergency procedures.[10] Dispose of all hydrazine-containing waste through a licensed hazardous waste contractor.[14] Do not discharge into drains or waterways.[11][12]

Conclusion

The synthesis of 4-hydrazinylpyrimidine from 4-chloropyrimidine is a robust and efficient transformation that provides access to a highly valuable building block for drug discovery. A thorough understanding of the underlying SNAr mechanism, coupled with a meticulous and safety-conscious approach to the experimental protocol, is paramount for success. The procedures and insights provided in this guide are intended to empower researchers to confidently and safely incorporate this important synthesis into their research and development programs.

References

- Hydrazine hydrate - SAFETY D

- Hydrazine hydrate, 55% (Hydrazine, 35%)

- SAFETY DATA SHEET - Hydrazine Hydr

- Material Safety Data Sheet - HYDRAZINE HYDR

- Standard Operating Procedure: Hydrazine. University of California, Santa Barbara, Environmental Health & Safety.

- Synthesis of 4-hydrazino-6-chloropyrimidine. PrepChem.com.

- Application Notes and Protocols for the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. BenchChem.

- 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine.

- Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties.

- A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs.

- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology.

- FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. (2018). JSS College of Arts, Commerce and Science.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024).

- Recent Advances in Pyrimidine-Based Drugs.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 5. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. prepchem.com [prepchem.com]

- 9. jsscacs.edu.in [jsscacs.edu.in]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

- 14. nexchem.co.uk [nexchem.co.uk]

An In-depth Technical Guide to 4-Hydrazinylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine-Hydrazine Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of clinically significant therapeutics.[1] Its inherent bioactivity and versatile chemical nature make it a privileged structure for designing novel agents targeting a wide array of diseases. When functionalized with a hydrazine moiety, the resulting hydrazinylpyrimidine scaffold gains a highly reactive and versatile chemical handle. This combination allows for the construction of diverse molecular architectures, particularly hydrazones and various heterocyclic systems, which are prominent in modern pharmacophores.[2]

This guide provides a comprehensive technical overview of 4-hydrazinylpyrimidine, a key building block in this chemical class. We will delve into its fundamental properties, provide a detailed, field-proven synthetic protocol, and explore its applications as a strategic intermediate in the synthesis of bioactive molecules. This document is intended to serve as a practical resource for researchers engaged in small molecule synthesis, lead optimization, and the broader field of drug discovery.

Core Physicochemical and Structural Data

4-Hydrazinylpyrimidine, also known as pyrimidin-4-ylhydrazine, is a foundational building block for a wide range of more complex heterocyclic systems. Its core attributes are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 22930-71-8 | PubChem[3] |

| Molecular Formula | C₄H₆N₄ | PubChem[3] |

| Molecular Weight | 110.12 g/mol | PubChem[3] |

| IUPAC Name | pyrimidin-4-ylhydrazine | PubChem[3] |

| Synonyms | 4-Hydrazinopyrimidine, pyrimidin-4-yl-hydrazine | PubChem[3] |

| Topological Polar Surface Area | 63.8 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Synthesis of 4-Hydrazinylpyrimidine: A Validated Protocol

The most direct and widely adopted method for the synthesis of 4-hydrazinylpyrimidine is the nucleophilic aromatic substitution (SNAr) of a suitable halopyrimidine precursor with hydrazine hydrate. The chlorine atom at the 4-position of the pyrimidine ring is sufficiently activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.

Rationale Behind Experimental Choices:

-

Precursor Selection: 4-Chloropyrimidine is the logical starting material due to the reactivity of the C4-Cl bond.

-

Solvent: An alcohol, such as ethanol or methanol, is typically used as it readily dissolves both the chloropyrimidine precursor and hydrazine hydrate, facilitating a homogeneous reaction.

-

Reagent: Hydrazine hydrate is used in excess to ensure complete conversion of the starting material and to act as a scavenger for the HCl generated in situ.

-

Temperature: The reaction is often performed at room temperature or with gentle heating (reflux) to drive the reaction to completion without promoting side reactions.

-

Work-up: The product often precipitates from the reaction mixture upon cooling or concentration. Washing with water is effective for removing excess hydrazine hydrate and any inorganic salts.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 4-Hydrazinylpyrimidine.

Step-by-Step Laboratory Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyrimidine (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (80% solution in water, 3.0-4.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 2-3 hours or heat to reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove impurities.

-

Drying & Characterization: Dry the purified product under vacuum to yield 4-hydrazinylpyrimidine. The structure and purity should be confirmed by NMR spectroscopy, Mass Spectrometry, and melting point analysis.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-hydrazinylpyrimidine lies in its utility as a versatile synthetic intermediate. The hydrazine group is a potent nucleophile and can be readily derivatized to form a multitude of other functional groups and heterocyclic rings, which are staples in drug design.

Formation of Hydrazones

The most common reaction of 4-hydrazinylpyrimidine is its condensation with aldehydes or ketones to form stable hydrazone linkages (-N-N=C). This reaction is fundamental to combinatorial chemistry and library synthesis. Pyrimidine hydrazones have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

For example, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been synthesized and identified as potent anti-thyroid cancer agents. These compounds were shown to effectively inhibit Focal Adhesion Kinase (FAK), a critical enzyme in cancer cell proliferation and migration. This work highlights how the 4-hydrazinylpyrimidine core can be elaborated into highly specific and potent kinase inhibitors.

Synthesis of Fused Heterocyclic Systems

The hydrazine moiety of 4-hydrazinylpyrimidine is a key component in cyclization reactions to form fused pyrimidine-based heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. These fused ring systems are often designed as bioisosteres of purines and other endogenous ligands, making them attractive scaffolds for targeting enzymes like kinases and polymerases.

A notable application is in the synthesis of[4][5][6]triazolo[4,3-c]pyrimidines. These compounds are formed by reacting 4-hydrazinylpyrimidine with orthoesters or other one-carbon synthons. This scaffold is a key intermediate in the synthesis of various pharmacologically active agents. For instance, derivatives of this ring system are explored as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.

Role as a Key Intermediate in Targeted Therapies

The synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, involves intermediates derived from chloropyrimidines and hydrazine.[1] While not a direct reaction of 4-hydrazinylpyrimidine itself, the underlying chemical logic—using a hydrazinyl-heterocycle as a key building block—is a powerful demonstration of this strategy's importance in modern drug synthesis.[1] This underscores the industrial relevance of mastering the chemistry of such intermediates.

Handling, Storage, and Safety

As with all hydrazine derivatives, proper safety precautions are paramount when handling 4-hydrazinylpyrimidine.

-

Toxicity: Hydrazines as a class are known to be toxic. It is essential to handle 4-hydrazinylpyrimidine in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Hydrazinylpyrimidine is more than just a simple chemical; it is a strategic building block that provides a gateway to a vast chemical space of high-value, biologically active molecules. Its straightforward synthesis and the versatile reactivity of its hydrazine moiety make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactive potential empowers researchers to rationally design and efficiently synthesize novel compounds for the development of next-generation therapeutics.

References

-

Sunrise. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Available at: [Link]. Accessed January 4, 2026.

-

Gama, Y. P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4976. Available at: [Link].

-

PubChem. 4-Hydrazinopyrimidine. National Center for Biotechnology Information. Available at: [Link]. Accessed January 4, 2026.

Sources

- 1. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 2. Synthetic Applications of Carpino's Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydrazinopyrimidine | C4H6N4 | CID 12228554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Hydrazinylpyridine Properties, Uses, Safety, Synthesis & Supplier in China | Buy High Purity 4-Hydrazinylpyridine Online [pipzine-chem.com]

- 6. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]

A Spectroscopic Guide to 4-Hydrazinylpyrimidine: Elucidating Molecular Structure and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinylpyrimidine, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of novel derivatives. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 4-hydrazinylpyrimidine. By integrating experimental data from analogous structures with established spectroscopic principles, this document serves as an authoritative reference for professionals engaged in the synthesis and characterization of pyrimidine-based compounds.

Introduction: The Significance of 4-Hydrazinylpyrimidine

Pyrimidine and its derivatives are fundamental components of nucleic acids and play crucial roles in a myriad of biological processes. The introduction of a hydrazinyl group at the 4-position of the pyrimidine ring imparts unique chemical properties, making it a valuable synthon for the construction of more complex molecular architectures, including fused heterocyclic systems. The lone pair of electrons on the terminal nitrogen of the hydrazine moiety enhances its nucleophilicity, while the pyrimidine ring itself can participate in various chemical transformations. This dual reactivity makes 4-hydrazinylpyrimidine a versatile precursor in drug discovery programs, particularly in the development of kinase inhibitors, and in the synthesis of novel materials with tailored electronic properties.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. This guide provides a detailed exposition of the NMR, IR, and Mass Spectrometry data of 4-Hydrazinylpyrimidine, offering insights into its electronic and structural features.

Molecular Structure and Key Spectroscopic Features

The structural framework of 4-hydrazinylpyrimidine forms the basis for interpreting its spectroscopic data. The key features include the aromatic pyrimidine ring and the appended hydrazinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-hydrazinylpyrimidine, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 4-hydrazinylpyrimidine is expected to exhibit distinct signals corresponding to the protons on the pyrimidine ring and the hydrazinyl group. Based on the analysis of analogous compounds such as 4-hydrazinopyridine hydrochloride, the following chemical shift assignments can be predicted.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.8 - 9.0 | Singlet (s) | - | Expected to be the most downfield signal due to the deshielding effect of two adjacent nitrogen atoms. |

| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5-6 | Coupled to H-5. |

| H-5 | ~6.7 - 6.9 | Doublet (d) | ~5-6 | Coupled to H-6. |

| NH | ~7.5 - 8.0 | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent. |

| NH₂ | ~4.5 - 5.0 | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent; protons may exchange with solvent. |

Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the labile NH and NH₂ protons, as they are less likely to exchange with the solvent compared to protic solvents like D₂O. The predicted chemical shifts are based on the electronic effects within the molecule. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, leading to a general deshielding of the ring protons. The H-2 proton, being situated between two nitrogen atoms, experiences the strongest deshielding effect and thus resonates at the lowest field.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms of 4-hydrazinylpyrimidine are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-4 | ~165 - 170 | The carbon atom bearing the hydrazinyl group is expected to be significantly deshielded. |

| C-2 | ~158 - 162 | Deshielded due to the two adjacent nitrogen atoms. |

| C-6 | ~155 - 158 | Deshielded by the adjacent ring nitrogen. |

| C-5 | ~110 - 115 | Expected to be the most upfield of the ring carbons. |

Expertise & Experience: The prediction of ¹³C NMR chemical shifts relies on understanding the electronic influence of the nitrogen atoms and the hydrazinyl substituent. The quaternary carbon C-4, directly attached to the electronegative nitrogen of the hydrazinyl group, will experience the most significant downfield shift. The other ring carbons are also deshielded due to the overall electron-deficient nature of the pyrimidine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-hydrazinylpyrimidine will be characterized by absorption bands corresponding to the vibrations of the pyrimidine ring and the hydrazinyl moiety.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (NH₂) | 3200 - 3400 | Medium, often two bands (symmetric and asymmetric) |

| N-H Bend (NH₂) | 1590 - 1650 | Medium to Strong |

| C=N Stretch (ring) | 1550 - 1620 | Medium to Strong |

| C=C Stretch (ring) | 1450 - 1580 | Medium to Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

Trustworthiness: The presence of sharp, distinct peaks in the N-H stretching region, coupled with the characteristic ring vibrations, provides a reliable fingerprint for the identification of 4-hydrazinylpyrimidine. The absence of strong absorptions in the carbonyl region (around 1700 cm⁻¹) would confirm the absence of oxidized impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Molecular Ion and Isotopic Pattern

The nominal molecular weight of 4-hydrazinylpyrimidine (C₄H₆N₄) is 110 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 110. Due to the presence of four nitrogen atoms, a small M+1 peak will be observed, arising from the natural abundance of ¹³C and ¹⁵N isotopes. The exact mass is 110.0592 Da.[2]

Fragmentation Pathway

The fragmentation of 4-hydrazinylpyrimidine is expected to proceed through several characteristic pathways, including the loss of nitrogen-containing fragments.

Caption: Proposed fragmentation pathway of 4-hydrazinylpyrimidine in EI-MS.

Authoritative Grounding: The fragmentation of pyrimidine derivatives often involves the initial loss of substituents followed by the cleavage of the pyrimidine ring.[3] The loss of a neutral hydrazine radical (•NHNH₂) or an amino radical (•NH₂) are plausible initial fragmentation steps. Subsequent loss of small, stable molecules like hydrogen cyanide (HCN) from the ring fragments is a common feature in the mass spectra of nitrogen-containing heterocycles. The observation of a fragment at m/z 81, corresponding to the pyrimidine cation, would be a strong indicator of the 4-hydrazinylpyrimidine structure.

Experimental Protocols

NMR Sample Preparation (General Protocol)

-

Weigh approximately 5-10 mg of 4-hydrazinylpyrimidine into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid 4-hydrazinylpyrimidine sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Prepare a dilute solution of 4-hydrazinylpyrimidine in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for 4-hydrazinylpyrimidine. By combining predictive analysis based on analogous structures with fundamental spectroscopic principles, a comprehensive characterization of its NMR, IR, and mass spectra has been presented. The data and interpretations herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the confident identification and utilization of this important heterocyclic compound.

References

-

PubChem. 4-Hydrazinylpyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

ACS Publications. Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. [Link]

-

The Royal Society of Chemistry. Supporting Information for - Flexible porous coordination polymers constructed by 1,2-bis(4-pyridyl)hydrazine via solvothermal in situ reduction of 4,4'-Azopyridine. [Link]

-

PubChem. 4-Hydrazinylpyrimidine. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine. [Link]

-

ResearchGate. Figure S2. 1 H NMR spectrum of compound 4. [Link]

-

MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]

-

PubChem. 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Flexible porous coordination polymers constructed by 1,2-bis(4-pyridyl)hydrazine via solvothermal in situ reduction of 4,4'-Azopyridine. [Link]

-

PubMed. [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)]. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

ResearchGate. Figure S4. IR spectrum of compound 4. [Link]

-

NIST WebBook. Hydrazine. National Institute of Standards and Technology. [Link]

-

ResearchGate. Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... [Link]

Sources

Topic: Reactivity and Stability of the Hydrazinyl Group in Pyrimidines

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biological probes.[1][2] The introduction of a hydrazinyl (-NHNH₂) group onto this ring system unlocks a rich and versatile chemical space, providing a reactive handle for extensive molecular elaboration. This guide offers a detailed exploration of the synthesis, reactivity, and stability of hydrazinylpyrimidines. We will dissect the key factors governing the behavior of the hydrazinyl moiety, including the profound influence of the pyrimidine ring's electronic properties and the reaction environment. This document serves as a technical resource for scientists aiming to leverage the unique characteristics of hydrazinylpyrimidines in drug design, chemical biology, and materials science, providing both mechanistic insights and actionable experimental protocols.

Introduction: The Significance of the Hydrazinylpyrimidine Scaffold

The pyrimidine ring, a six-membered diazine heterocycle, is intrinsically π-deficient due to the presence of two electronegative nitrogen atoms.[3] This inherent electron deficiency is a defining feature that dictates its chemical behavior, rendering it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions.[3]

The hydrazinyl group, when attached to the pyrimidine core, acts as a potent and versatile nucleophile. Its utility stems from several key properties:

-

High Nucleophilicity: The terminal -NH₂ of the hydrazine moiety is significantly more nucleophilic than a typical aromatic amine due to the "alpha effect," where the adjacent nitrogen's lone pair enhances reactivity.[2][4]

-

A Gateway to Fused Systems: The hydrazinyl group is a classic precursor for cyclocondensation reactions, enabling the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are themselves privileged scaffolds in drug discovery.[1][5]

-

Linker Chemistry: It readily condenses with aldehydes and ketones to form hydrazone linkages. The pH-sensitive nature of these bonds is widely exploited in designing drug delivery systems for targeted release in acidic microenvironments like tumors or endosomes.[6][7]

Understanding the interplay between the hydrazinyl group's reactivity and the electronic landscape of the pyrimidine ring is paramount for its effective application.

Synthesis of Hydrazinylpyrimidines

The most prevalent and efficient method for synthesizing hydrazinylpyrimidines is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with hydrazine.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is facilitated by the pyrimidine ring's π-deficient nature. The reaction proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: Hydrazine, acting as the nucleophile, attacks an electron-deficient carbon atom bearing a leaving group (typically a halogen like Cl or Br). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion.

The positions most susceptible to this reaction are C2, C4, and C6, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the ring nitrogen atoms. The presence of additional electron-withdrawing groups (EWGs) on the ring can further enhance the reaction rate.[8][9]

Caption: SNAr mechanism for hydrazinylpyrimidine synthesis.

Experimental Protocol: Synthesis of 4-Hydrazinylpyrimidine

This protocol describes a typical procedure for the synthesis of a hydrazinylpyrimidine from its corresponding chloro-precursor.

Materials:

-

4-Chloropyrimidine

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloropyrimidine (1.0 eq) in ethanol (20 mL).

-

Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the ethanol.

-

Precipitation: To the resulting residue, add cold diethyl ether (30 mL) and stir vigorously. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Characterization: Confirm the structure and purity of the resulting 4-hydrazinylpyrimidine using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity of the Hydrazinyl Group

The synthetic value of hydrazinylpyrimidines lies in the diverse reactivity of the hydrazinyl moiety.

Condensation Reactions: Hydrazone Formation

Hydrazinylpyrimidines readily react with aldehydes and ketones, typically under mild acidic catalysis, to form hydrazone derivatives.[10] This reaction is a cornerstone for creating libraries of compounds for biological screening.[7] The hydrazone moiety is a valuable pharmacophore, known to act as a hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets.[7]

Caption: General scheme for pyrimidine hydrazone synthesis.

Cyclocondensation Reactions

Cyclocondensation reactions are powerful tools for building complex heterocyclic systems from hydrazinylpyrimidines.[11] By reacting with bifunctional electrophiles (e.g., 1,3-dicarbonyls, β-ketoesters, enones), the hydrazinyl group can act as a dinucleophile to form a new five- or six-membered ring fused to the pyrimidine core.[5][12][13] This strategy is extensively used to synthesize potent kinase inhibitors and other therapeutic agents.[1]

Caption: Synthesis of a pyrazolopyrimidine via cyclocondensation.

Oxidation and Reduction

The hydrazinyl group is susceptible to both oxidation and reduction, although these reactions are less common in synthetic elaborations compared to condensation.

-

Oxidation: Strong oxidizing agents can convert the hydrazinyl group into a diazonium species, which can be a versatile intermediate or can be eliminated to yield the unsubstituted pyrimidine. Milder oxidation can lead to the formation of diazene intermediates.[14][15]

-

Reduction: Catalytic hydrogenation or other strong reducing agents can cleave the N-N bond, resulting in the formation of an aminopyrimidine and ammonia. This transformation can be viewed as a method to convert a halogenated pyrimidine into an aminopyrimidine via a hydrazinyl intermediate.

Stability of the Hydrazinyl Group and its Derivatives

The stability of both the hydrazinyl-pyrimidine C-N bond and its common derivatives (i.e., hydrazones) is a critical consideration in drug development and chemical biology.

pH Stability

The stability of hydrazinylpyrimidines and their derivatives is highly dependent on pH.

-

Hydrazinyl-Pyrimidine Bond: The C-N bond linking the hydrazinyl group to the pyrimidine ring is generally stable under typical physiological and synthetic conditions. However, under harsh, solvent-free heating with excess hydrazine, ring-opening of the pyrimidine moiety has been observed, indicating that the ring itself can be susceptible to cleavage under forcing conditions.[16][17]

-

Hydrazone Derivatives: The hydrazone bond is famously labile in acidic environments.[6] It remains relatively stable at neutral or physiological pH (~7.4) but undergoes rapid hydrolysis as the pH drops.[18][19] This property is the basis for its use as a pH-sensitive linker in antibody-drug conjugates (ADCs) and nanoparticle delivery systems, allowing for drug release in the acidic environment of endosomes and lysosomes.[6]

| Linkage Type | Condition | Relative Stability | Rationale |

| Hydrazinyl-Pyrimidine | Physiological pH (7.4) | High | Covalent aromatic C-N bond is robust. |

| Hydrazinyl-Pyrimidine | Strong Acid/Base (harsh) | Moderate-Low | Ring cleavage can occur under forcing conditions.[16][17] |

| Pyrimidine-Hydrazone | Physiological pH (7.4) | High | Hydrolysis is slow at neutral pH.[18][19] |

| Pyrimidine-Hydrazone | Acidic pH (4.5-5.5) | Low | Hydrolysis is acid-catalyzed and rapid.[6][18] |

Influence of Ring Substituents

The electronic nature of other substituents on the pyrimidine ring influences both reactivity and stability.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN enhance the π-deficiency of the pyrimidine ring. This has two main effects:

-

Increased Reactivity in Synthesis: EWGs accelerate the initial SNAr synthesis by stabilizing the Meisenheimer intermediate.[3]

-

Decreased Nucleophilicity: They decrease the electron density on the hydrazinyl group, slightly reducing its nucleophilicity in subsequent reactions.

-

-

Electron-Donating Groups (EDGs): Substituents like -NH₂ or -OR have the opposite effect. They slow down the SNAr synthesis but increase the nucleophilicity of the attached hydrazinyl group, making it more reactive in condensation and cyclization reactions.

Protocol: pH-Dependent Stability Assay of a Pyrimidine Hydrazone

This protocol outlines a method to quantify the stability of a pyrimidine hydrazone derivative at different pH values using RP-HPLC.

Caption: Experimental workflow for assessing pH stability.

Procedure:

-

Solution Preparation: Prepare a 10 mM stock solution of the test compound (pyrimidine hydrazone) in a suitable organic solvent (e.g., DMSO). Prepare aqueous buffers at the desired pH values (e.g., pH 7.4 Phosphate-Buffered Saline and pH 5.0 Acetate Buffer).

-

Incubation: At time t=0, dilute the stock solution into each buffer to a final concentration of 100 µM. Incubate the solutions in a temperature-controlled environment at 37°C.

-

Time Points: Withdraw aliquots (e.g., 50 µL) from each solution at predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr).

-

Quenching: Immediately quench the hydrolysis by diluting the aliquot into the HPLC mobile phase (e.g., 950 µL of 50:50 Acetonitrile:Water), which should bring the pH to a point where the reaction is negligible.

-

HPLC Analysis: Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at the λₘₐₓ of the compound.

-

Data Analysis: Measure the peak area corresponding to the intact hydrazone at each time point. Normalize the peak area at each time point to the area at t=0 to determine the percentage of compound remaining. Plot this percentage against time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Conclusion

The hydrazinylpyrimidine scaffold is a powerful platform in chemical science. Its synthesis is readily achieved through robust SNAr chemistry, and the resulting hydrazinyl group offers a rich spectrum of reactivity for molecular diversification. The condensation to form hydrazones and cyclocondensation to build fused heterocyclic systems are particularly valuable transformations in drug discovery. Furthermore, the inherent pH sensitivity of the derived hydrazone linkage provides a sophisticated tool for creating stimuli-responsive systems. A thorough understanding of the electronic factors governing the reactivity and stability of this functional group is essential for any researcher seeking to exploit its full potential in the design of novel functional molecules.

References

-

PubChem. 5-(Hydrazino)pyrimidine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Hydrazinopyrimidine. National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Amity University. [Link]

-

Al-Abdullah, E. S., et al. (2018). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules, 23(11), 2948. [Link]

-

PubChem. 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. [Link]

-

Adesina, A. M., et al. (2023). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. SciELO. [Link]

-

Adesina, A. M., et al. (2023). ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2024). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 29(14), 3291. [Link]

-

Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

-

Proposed mechanism for the cyclocondensation reaction between... ResearchGate. [Link]

-

Hantzsch, A., & Schmidt, M. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2338-2384. [Link]

-

Hatzivassiliou, G., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

-

Pyrimidine. Wikipedia. [Link]

-

Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. ResearchGate. [Link]

-

Li, H., et al. (2023). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. RSC Medicinal Chemistry, 14(12), 2465-2476. [Link]

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

-

Physical and Chemical Properties of Hydrazines. National Center for Biotechnology Information. [Link]

-

Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 147-155. [Link]

-

Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ACS Figshare. [Link]

-

Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. ResearchGate. [Link]

-

Torchilin, V. P., et al. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 24(5), 854-865. [Link]

-

Al-Zaydi, K. M. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Hindawi. [Link]

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]

-

Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. [Link]

-

Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate. [Link]

-

Reduction and Oxidation. Organic Chemistry Data. [Link]

-

Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. Semantic Scholar. [Link]

Sources

- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Item - Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines - American Chemical Society - Figshare [acs.figshare.com]

- 14. biorxiv.org [biorxiv.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 19. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to 4-Hydrazinylpyrimidine Derivatives: From Synthesis to Therapeutic Frontiers

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Among its myriad derivatives, the 4-hydrazinylpyrimidine scaffold has emerged as a particularly versatile and promising platform for drug discovery. The introduction of the hydrazinyl (-NHNH₂) moiety at the C4 position imparts unique physicochemical properties, creating a potent hydrogen-bonding domain and a reactive handle for extensive chemical modification. This guide provides an in-depth exploration of 4-hydrazinylpyrimidine derivatives, covering their synthesis, diverse biological activities, and key research applications. We will delve into their role as kinase inhibitors, anticancer agents, and antimicrobials, presenting detailed mechanistic insights and practical experimental workflows to empower researchers in their quest for novel therapeutics.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are mainstays in drug development, and the pyrimidine ring is a preeminent example.[1][2] Its presence in natural products and approved drugs underscores its biological significance.[1][2][3] Pyrimidine analogs like gemcitabine and cytarabine are well-established antimetabolites in cancer therapy, functioning by interfering with DNA/RNA synthesis in cancer cells.[1] The structural versatility of the pyrimidine ring, which allows for substitution at multiple positions, enables chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity.[3]

The 4-hydrazinylpyrimidine subclass builds upon this privileged core. The hydrazinyl group is a powerful pharmacophore, known to be present in a wide range of biologically active compounds with activities including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its nucleophilicity, allows for strong interactions with biological targets and serves as a key building block for creating more complex molecular architectures.[7][8]

Synthesis of the 4-Hydrazinylpyrimidine Core

A reliable and flexible synthetic route is paramount for exploring the potential of any chemical scaffold. The most common and direct approach to synthesizing 4-hydrazinylpyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine precursor with hydrazine hydrate.

General Synthetic Workflow

The typical synthesis begins with a readily available pyrimidine, which is first halogenated, most commonly chlorinated, at the C4 position. This activated precursor is then reacted with hydrazine to yield the desired product.

Caption: General two-step synthesis of 4-hydrazinylpyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a Model 4-Hydrazinylpyrimidine

This protocol describes a representative synthesis of a 4-hydrazinylpyrimidine derivative from a 4-chloropyrimidine precursor.

Materials:

-

4-Chloro-6-methylpyrimidine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, TLC plates, standard glassware

Procedure:

-

Reaction Setup: To a solution of 4-chloro-6-methylpyrimidine (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add hydrazine hydrate (2.0 eq) dropwise at room temperature.

-

Scientist's Note: The use of excess hydrazine ensures the complete consumption of the chloropyrimidine starting material. Ethanol is a common solvent as it solubilizes both reactants and is relatively easy to remove.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

-

Trustworthiness Check: A co-spot of the reaction mixture with the starting material on the TLC plate is essential to confirm the disappearance of the starting material. The product spot should be more polar (lower Rf) due to the free hydrazinyl group.

-

-

Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. Partition the resulting residue between dichloromethane (DCM) and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality: The NaHCO₃ wash neutralizes any residual acidic impurities, while the brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude 4-hydrazinyl-6-methylpyrimidine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product. Characterization is typically performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Key Research Applications and Biological Activities

The 4-hydrazinylpyrimidine scaffold is a versatile building block for compounds with a wide array of biological activities. Its derivatives have shown significant promise primarily in oncology and infectious diseases.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[9] Consequently, they are prime targets for therapeutic intervention.[10] The pyrimidine scaffold, being an isostere of the adenine ring of ATP, is an excellent starting point for designing ATP-competitive kinase inhibitors.[11] The 4-hydrazinyl group can be further derivatized, often into a hydrazone, to introduce additional functionalities that can form critical hydrogen bonds and hydrophobic interactions within the kinase ATP-binding pocket.[7][12]

Mechanism of Action: Many 4-hydrazinylpyrimidine-based kinase inhibitors function by competing with ATP for binding to the catalytic domain of oncogenic kinases like EGFR, VEGFR, and FAK.[7][9] This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that drive cell proliferation, survival, and migration.[7][13]

Case Study: Focal Adhesion Kinase (FAK) Inhibition Recent studies have identified novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell migration and metastasis.[7]

-

Lead Compound (14f): A specific derivative, compound 14f , demonstrated exceptional anti-proliferative effects against FAK-overexpressing thyroid cancer cells (TPC-1) with an IC₅₀ of 0.113 µM and potent FAK enzymatic inhibition with an IC₅₀ of 35 nM.[7]

-

Mechanism: In silico docking studies showed that compound 14f binds effectively to the FAK active site.[7] Cellular assays confirmed that it inhibits the autophosphorylation of FAK at key tyrosine residues (Tyr397, Tyr576/577, and Tyr925), effectively shutting down the signaling cascade.[7]

Caption: Inhibition of the FAK signaling pathway by a 4-hydrazinylpyrimidine derivative.

Anticancer Activity via Other Mechanisms

Beyond kinase inhibition, these derivatives can exert anticancer effects through various other mechanisms.[8][9][13] The pyrimidine core can act as an antimetabolite, while the versatile hydrazinyl group allows for the creation of hybrid molecules that target multiple pathways.[9] Some derivatives have been shown to induce apoptosis and cause cell cycle arrest, highlighting their multi-target potential.[13][14]

Data Summary: Antiproliferative Activity of Selected Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative pyrimidine derivatives against various cancer cell lines.

| Compound ID | Scaffold | Target Cell Line | IC₅₀ (µM) | Reference |

| 14f | 2,4-Diarylaminopyrimidine Hydrazone | TPC-1 (Thyroid) | 0.113 | [7] |

| 5c | Dihydropyrimidine-Pyrazoline | A549 (Lung) | 1.76 | [15] |

| CM9 | Quinazolinone-Hydrazide | EBC-1 (Lung) | 8.6 | [16] |

| 5h | Pyrazolo[1,5-a] pyrimidine | HepG-2 (Liver) | 19.24 | [9] |

Antimicrobial Applications

The search for novel antimicrobial agents is a global health priority. The hydrazone moiety (-C=N-NH-) is a well-established pharmacophore in the design of antibacterial and antifungal agents.[4][5] When combined with the pyrimidine core, the resulting 4-hydrazinylpyrimidine derivatives can be potent antimicrobials.

Workflow for Antimicrobial Screening:

-

Synthesis: A library of 4-hydrazinylpyrimidine derivatives with diverse substitutions is synthesized.

-